![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/new.no-structure.jpg)

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Succinyl-Glycyl-Proline-AMC implique le couplage de la succinyl-glycyl-proline avec la 7-amino-4-méthylcoumarine. La réaction nécessite généralement l'utilisation d'agents de couplage tels que le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique . La réaction est effectuée dans des conditions douces, généralement à température ambiante, pour éviter la dégradation du substrat fluorogène sensible.

Méthodes de production industrielle

La production industrielle du Succinyl-Glycyl-Proline-AMC suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour assurer un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le Succinyl-Glycyl-Proline-AMC subit principalement des réactions d'hydrolyse catalysées par l'endopeptidase prolylique. L'hydrolyse de la liaison amide entre la proline et la 7-amino-4-méthylcoumarine libère la 7-amino-4-méthylcoumarine fluorescente, qui peut être détectée par spectroscopie de fluorescence .

Réactifs et conditions courants

La réaction d'hydrolyse est généralement effectuée dans une solution aqueuse tamponnée à pH physiologique (environ 7,4). Les réactifs courants utilisés dans ces réactions comprennent le tampon phosphate-saline (PBS) et le tampon Tris-HCl . Les conditions réactionnelles sont optimisées pour maintenir la stabilité du substrat et l'activité de l'enzyme.

Principaux produits

Le principal produit formé par l'hydrolyse du Succinyl-Glycyl-Proline-AMC est la 7-amino-4-méthylcoumarine, qui présente une forte fluorescence et peut être mesurée quantitativement pour déterminer l'activité de l'endopeptidase prolylique .

Applications de la recherche scientifique

Le Succinyl-Glycyl-Proline-AMC est largement utilisé dans la recherche scientifique pour diverses applications :

Mécanisme d'action

Le Succinyl-Glycyl-Proline-AMC exerce ses effets en servant de substrat à l'endopeptidase prolylique. L'enzyme reconnaît le résidu proline du substrat et clive la liaison amide, libérant la 7-amino-4-méthylcoumarine fluorescente . Cette fluorescence peut être mesurée pour déterminer l'activité de l'enzyme. La cible moléculaire du Succinyl-Glycyl-Proline-AMC est le site actif de l'endopeptidase prolylique, où la réaction d'hydrolyse se produit .

Applications De Recherche Scientifique

Suc-Gly-Pro-AMC is widely used in scientific research for various applications:

Mécanisme D'action

Suc-Gly-Pro-AMC exerts its effects by serving as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and cleaves the amide bond, releasing the fluorescent 7-amino-4-methylcoumarin . This fluorescence can be measured to determine the enzyme’s activity. The molecular target of Suc-Gly-Pro-AMC is the active site of prolyl endopeptidase, where the hydrolysis reaction occurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-Gly-Pro-AMC : Un autre substrat fluorogène utilisé pour étudier l'activité de l'endopeptidase prolylique.

Boc-Gly-Pro-AMC : Un composé similaire avec un groupe protecteur différent, utilisé dans des dosages enzymatiques similaires.

Unicité

Le Succinyl-Glycyl-Proline-AMC est unique en raison de sa sensibilité et de sa spécificité élevées pour l'endopeptidase prolylique. Le groupe succinyle améliore la solubilité et la stabilité du substrat, ce qui le rend adapté à diverses analyses biochimiques . De plus, la libération de 7-amino-4-méthylcoumarine lors de l'hydrolyse fournit un signal fluorescent fort, permettant une mesure précise et quantitative de l'activité enzymatique .

Propriétés

Numéro CAS |

80049-85-0 |

|---|---|

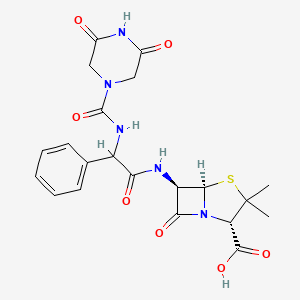

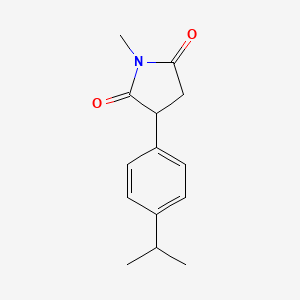

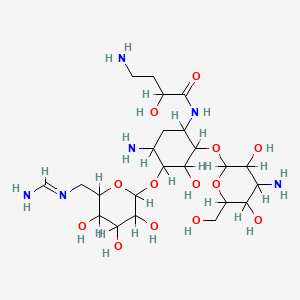

Formule moléculaire |

C21H23N3O7 |

Poids moléculaire |

429.4 g/mol |

Nom IUPAC |

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |

Clé InChI |

NKEPCOOQNLGSLJ-HNNXBMFYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |

Synonymes |

7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.